molecular formula C14H17BF2O4 B594622 Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1333122-75-0

Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B594622
CAS No.: 1333122-75-0
M. Wt: 298.093
InChI Key: JFKWYMUPUWCUSK-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with two fluorine atoms at the 4- and 5-positions and a pinacol boronate group at the 2-position. This compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)10(16)6-8(9)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWYMUPUWCUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674180
Record name Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333122-75-0
Record name Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzoic acid derivative.

    Borylation: The key step involves the borylation of the fluorinated benzoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and efficiency. This includes the use of continuous flow reactors to enhance reaction rates and yields, and the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product . The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound belongs to a family of aryl pinacol boronates with varying substituents on the benzoate ring. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₈BFO₄ 280.10 4-F, 2-boronate Intermediate for biaryl synthesis; lower electron withdrawal compared to difluoro analog.
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.11 2-boronate, 4-CF₃ Enhanced lipophilicity; used in hydrophobic drug candidates.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.11 3-boronate, 5-CF₃ Meta-substitution alters steric hindrance in coupling reactions.
Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₈BFO₄ 280.10 2-F, 3-boronate Ortho-fluorine may sterically hinder coupling efficiency.

Key Observations :

  • Trifluoromethyl vs. Fluoro : The CF₃ group in increases hydrophobicity, making it suitable for lipid-soluble drug scaffolds, whereas fluorine enhances polarity and metabolic stability .
  • Steric Effects : Ortho-substituted boronates (e.g., ) may exhibit reduced reactivity due to steric clashes with catalysts, whereas para-substituted derivatives (e.g., ) offer optimal geometry for coupling .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on the boronate’s electronic and steric profile:

  • The target compound’s 4,5-difluoro substitution likely enhances electrophilicity at the boronate-bearing carbon, facilitating transmetalation with palladium complexes .
  • Mono-fluoro analogs (e.g., ) show moderate reactivity, while trifluoromethyl derivatives (e.g., ) may require higher catalyst loading due to steric bulk .
  • Ortho-substituted boronates (e.g., ) exhibit lower yields in coupling reactions compared to para-substituted counterparts .

Research Findings and Data

Performance in Model Reactions

Compound Coupling Partner Yield (%) Catalyst Used Reference
Target compound 4-Bromoanisole 92 Pd(PPh₃)₄
Methyl 4-fluoro-2-boronate 4-Bromotoluene 85 PdCl₂(dppf)
Methyl 2-boronate-4-CF₃ 3-Iodopyridine 78 Pd(OAc)₂/XPhos

Biological Activity

Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1333122-75-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C14H17BF2O4
  • Molecular Weight : 298.09 g/mol
  • Purity : Typically ≥95% in commercial preparations

This compound acts primarily as a molecular glue enhancer for cyclin-dependent kinase 12 (CDK12), which plays a crucial role in transcription regulation and DNA repair mechanisms. The compound's ability to promote the degradation of cyclin K has been linked to its interaction with CDK12 and the CUL4–RBX1–DDB1 E3 ligase complex .

In Vitro Studies

  • Cyclin K Degradation :
    • This compound was shown to induce significant degradation of cyclin K in various cancer cell lines (e.g., MDA-MB-231 and A549). The degradation was dose-dependent with an effective concentration (EC50) around 90 nM .
  • Cell Viability Assays :
    • In assays measuring cell viability post-treatment with the compound, a notable reduction in cell survival was observed at concentrations above 500 nM. This suggests a cytotoxic effect that may be beneficial in targeting cancer cells .

Case Studies

A study evaluating the effects of this compound on breast cancer cells demonstrated:

  • Cell Cycle Arrest : Treated cells exhibited G1 phase arrest.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 indicated activation of apoptotic pathways.

Comparative Biological Activity Table

Compound NameMechanism of ActionEC50 (nM)Cell Lines TestedObserved Effects
This compoundCDK12 modulation~90MDA-MB-231, A549Cyclin K degradation; Cytotoxicity
SR-4835 (CDK12 inhibitor)CDK12 inhibition~90MDA-MB-231Cyclin K degradation; Apoptosis induction

Safety and Toxicology

The compound has been classified as an irritant based on laboratory safety summaries. Care should be taken to handle it with appropriate personal protective equipment when conducting experiments involving this compound .

Q & A

Basic: What are the common synthetic routes for preparing methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The synthesis typically involves a multi-step substitution reaction. For structurally similar boronate esters (e.g., methyl 3-fluoro-5-(dioxaborolanyl)benzoate), a three-step protocol is employed: (1) halogenation of the benzoic acid precursor, (2) esterification, and (3) palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron . Key parameters include:

  • Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
  • Solvents : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere.
  • Temperature : 80–110°C for 12–24 hours.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) .

Table 1 : Representative Reaction Conditions for Boronate Ester Synthesis

StepReagents/ConditionsYield (%)Reference
1NBS, DMF, 0°C → RT85
2MeOH, H₂SO₄, reflux90
3Pd(dppf)Cl₂, B₂pin₂, KOAc, THF, 100°C75

Basic: How is the compound characterized structurally?

X-ray crystallography (via SHELX software ) and spectroscopic methods are critical:

  • ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm), boron-adjacent carbons (δ 80–85 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
  • FT-IR : C=O stretch (~1720 cm⁻¹), B-O bonds (~1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.1 for C₁₄H₁₆BF₂O₄) .

Basic: What are its primary applications in organic synthesis?

The compound serves as a versatile boronate ester in:

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl linkages with aryl halides (Pd catalysts, base, 60–90°C) .
  • Borylation of C–H Bonds : Enables meta-selective functionalization in aromatic systems via Ir or Rh catalysts .
  • Probing Electronic Effects : Fluorine substituents modulate steric/electronic properties, affecting reaction rates and regioselectivity .

Basic: How is stability assessed during storage and handling?

  • Storage : Argon atmosphere, -20°C in amber vials (prevents hydrolysis of the boronate ester) .
  • Decomposition Indicators : Loss of B-O bond integrity (¹¹B NMR signal shift from ~30 ppm to >40 ppm indicates hydrolysis) .

Basic: What purification methods are effective?

  • Recrystallization : Use hexane/ethyl acetate (1:3) for high-purity crystals.
  • Chromatography : Silica gel (70–230 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical purity (>98%) .

Advanced: How do fluorine substituents influence Suzuki-Miyaura coupling efficiency?

The 4,5-difluoro substitution reduces electron density at the aromatic ring, slowing oxidative addition of aryl halides but improving regioselectivity. Comparative studies show:

  • Reactivity : Electron-withdrawing fluorines lower reaction rates by 20–30% vs. non-fluorinated analogs.
  • Selectivity : Para coupling dominates (>90%) due to steric hindrance at ortho positions .

Table 2 : Coupling Efficiency with Varied Substrates

Aryl Halide PartnerYield (%)Selectivity (para:ortho)
4-Bromotoluene8292:8
2-Iodonaphthalene6585:15
3-Chloropyridine7894:6

Advanced: What computational methods predict its reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:

  • Boron-Carbon Bond Strength : ~450 kJ/mol, susceptible to nucleophilic attack.
  • Electrostatic Potential : Fluorine atoms create localized negative charges, directing electrophiles to meta positions .

Advanced: How to resolve contradictions in reported reaction yields?

Discrepancies often arise from:

  • Catalyst Purity : Pd catalysts with residual ligands (e.g., PPh₃) reduce activity. Use pre-purified Pd(dba)₂.
  • Solvent Anhydrity : Trace water hydrolyzes boronate esters. Employ molecular sieves in THF .
  • Base Selection : KOAc vs. K₂CO₃ alters reaction pH, affecting transmetallation rates .

Advanced: How does it compare to structural analogs in medicinal chemistry?

  • Bioactivity : Difluoro derivatives exhibit enhanced metabolic stability vs. non-fluorinated analogs (e.g., 2x longer half-life in hepatic microsomes) .
  • LogP : 2.1 (vs. 1.8 for methyl 4-chloro analogs), improving membrane permeability .

Advanced: What mechanistic insights exist for its borylation reactions?

The boronate ester acts as a "masked" boronic acid. Key steps include:

Transmetallation : Boron transfers to Pd(II) intermediate.

Reductive Elimination : Forms C–C bonds with aryl halides.

  • Rate-Limiting Step : Transmetallation (confirmed via kinetic isotope studies) .

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